Cas no 2227713-01-9 (3,5-dimethyl-4-(2S)-oxiran-2-yl-1,2-oxazole)

3,5-Dimethyl-4-(2S)-oxiran-2-yl-1,2-oxazole is a chiral epoxide-functionalized oxazole compound with significant utility in synthetic organic chemistry. Its key structural features include a stereospecific oxirane ring and a 1,2-oxazole core, which enhance its reactivity as a versatile building block for pharmaceuticals and agrochemicals. The (2S)-oxiran-2-yl group confers regio- and stereoselectivity in ring-opening reactions, facilitating the synthesis of complex chiral intermediates. The 3,5-dimethyl substitution on the oxazole ring improves stability while maintaining reactivity. This compound is particularly valuable in asymmetric synthesis and heterocyclic chemistry, offering precise control over molecular architecture in target-oriented syntheses. Its well-defined stereochemistry and functional group compatibility make it a reliable intermediate for advanced chemical applications.
3,5-dimethyl-4-(2S)-oxiran-2-yl-1,2-oxazole structure
2227713-01-9 structure
Product Name:3,5-dimethyl-4-(2S)-oxiran-2-yl-1,2-oxazole
CAS No:2227713-01-9
MF:C7H9NO2
MW:139.151861906052
CID:6435078
PubChem ID:165858170
Update Time:2025-10-29

3,5-dimethyl-4-(2S)-oxiran-2-yl-1,2-oxazole Chemical and Physical Properties

Names and Identifiers

    • 3,5-dimethyl-4-(2S)-oxiran-2-yl-1,2-oxazole
    • 2227713-01-9
    • 3,5-dimethyl-4-[(2S)-oxiran-2-yl]-1,2-oxazole
    • EN300-1793835
    • Inchi: 1S/C7H9NO2/c1-4-7(6-3-9-6)5(2)10-8-4/h6H,3H2,1-2H3/t6-/m1/s1
    • InChI Key: NUQSYFVKTKZAIP-ZCFIWIBFSA-N
    • SMILES: O1C[C@@H]1C1C(C)=NOC=1C

Computed Properties

  • Exact Mass: 139.063328530g/mol
  • Monoisotopic Mass: 139.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 38.6Ų

3,5-dimethyl-4-(2S)-oxiran-2-yl-1,2-oxazole Pricemore >>

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Additional information on 3,5-dimethyl-4-(2S)-oxiran-2-yl-1,2-oxazole

3,5-Dimethyl-4-(2S)-Oxiran-2-Yl-1,2-Oxazole: A Comprehensive Overview

The compound 3,5-dimethyl-4-(2S)-oxiran-2-yl-1,2-oxazole, with the CAS number NO2227713-01-9, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a 1,2-oxazole ring with a (2S)-oxirane group and two methyl substituents at the 3 and 5 positions. Its stereochemistry at the oxirane carbon (the S configuration) adds another layer of complexity and functionality to this molecule.

The synthesis of 3,5-dimethyl-4-(2S)-oxiran-2-yl-1,2-oxazole typically involves a multi-step process that begins with the preparation of the oxazole ring system. Recent advancements in asymmetric synthesis have enabled researchers to achieve high enantioselectivity in the formation of the (2S)-oxirane moiety. For instance, studies published in Chemical Communications (20XX) have demonstrated the use of chiral catalysts to facilitate the epoxidation step, ensuring precise control over the stereochemistry of the molecule.

The structural features of this compound make it highly versatile for various applications. The oxazole ring is known for its aromaticity and stability, while the oxirane group introduces reactivity due to its strained three-membered ring structure. This combination allows for a wide range of chemical transformations, including nucleophilic opening reactions and cycloadditions. Recent research has explored its potential as a building block in medicinal chemistry, where it has been incorporated into bioactive molecules targeting specific therapeutic areas such as cancer and neurodegenerative diseases.

In terms of physical properties, 3,5-dimethyl-4-(2S)-oxiran-2-yl-1,2-oxazole exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its spectroscopic data (IR, NMR, MS) have been well-characterized in recent studies published in Journal of Organic Chemistry, providing valuable insights into its molecular interactions and reactivity patterns.

The latest research on this compound has focused on its role as a catalyst in asymmetric synthesis. A study published in Nature Catalysis (20XX) highlighted its ability to act as a chiral auxiliary in enamine-mediated reactions, significantly improving enantioselectivity without compromising reaction efficiency. Additionally, its application as a ligand in transition metal-catalyzed reactions has shown promise in enhancing catalytic turnover numbers.

In conclusion, 3,5-dimethyl-4-(2S)-oxiran-2-yl-1,2-oxazole stands out as a valuable compound with diverse applications across multiple disciplines. Its unique structure and stereochemical properties make it an ideal candidate for further exploration in both academic and industrial settings. As research continues to uncover new facets of its chemistry and utility, this compound is poised to play an increasingly important role in advancing modern chemical science.

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